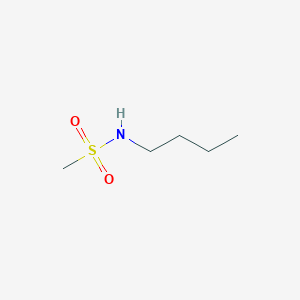

N-butylmethanesulfonamide

Description

Contextualization within the broader class of Sulfonamide Compounds

N-butylmethanesulfonamide belongs to the extensive class of organic compounds known as sulfonamides. The defining feature of a sulfonamide is the functional group R-S(=O)₂-NR'R'', which consists of a sulfonyl group attached to an amine group. wikipedia.org This structural feature imparts a degree of rigidity to the molecule, and as a result, many sulfonamides are crystalline solids. wikipedia.org The general structure of sulfonamides allows for a wide variety of derivatives, where 'R' can be an alkyl or aryl group, and the nitrogen atom can be substituted with hydrogen or organic groups. wikipedia.org

Historically, the term "sulfonamide" became widely recognized in medicine due to the development of sulfa drugs, which are derivatives of sulfanilamide. wikipedia.org However, the applications of sulfonamides extend far beyond pharmaceuticals, with significant roles in organic synthesis. acs.orgrsc.org this compound, with a methyl group as the 'R' group and a butyl group substituting one of the hydrogens on the amine, is an example of an N-alkylated aliphatic sulfonamide.

Significance and Research Trajectory in Organic Chemistry

In organic chemistry, the significance of this compound lies primarily in its utility as a synthetic intermediate. The sulfonamide group can serve various functions in a synthetic sequence, including acting as a protecting group for amines or as a directing group to influence the regioselectivity of certain reactions. ekb.eg The research trajectory for compounds like this compound is often linked to the development of new synthetic methodologies.

For instance, the nitrogen atom in a sulfonamide can be deprotonated to form a nucleophile, which can then participate in bond-forming reactions. This reactivity is a cornerstone of its application in building more complex molecular architectures. Research has explored the use of N-alkylated sulfonamides in various coupling reactions and as precursors for the synthesis of other functional groups.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound is concentrated in specialized areas of synthetic organic chemistry. Investigations typically focus on its role in specific chemical transformations rather than on its intrinsic biological activity. For example, research has detailed its use in the synthesis of more complex molecules where the this compound moiety is a key building block. rsc.org

Physicochemical Data

The properties of this compound are summarized in the interactive table below.

| Property | Value | Source |

| IUPAC Name | This compound | smolecule.com |

| Molecular Formula | C₅H₁₃NO₂S | smolecule.com |

| Molecular Weight | 151.23 g/mol | smolecule.com |

| CAS Number | 35038-69-0 | |

| Canonical SMILES | CCCCNS(=O)(=O)C | smolecule.com |

Synthesis

The most common laboratory synthesis of this compound involves the reaction between methanesulfonyl chloride and n-butylamine. smolecule.comprepchem.com This is a classic nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. smolecule.com A base, such as pyridine (B92270), is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.org

General Reaction: CH₃SO₂Cl + C₄H₉NH₂ → CH₃SO₂NHC₄H₉ + HCl

Research Findings and Applications

Detailed research findings highlight the role of this compound as a versatile intermediate in organic synthesis. The deprotonated form of N-alkyl sulfonamides can act as a nucleophile in various reactions. For instance, the dianion of N-tert-butylmethanesulfonamide, a structurally similar compound, has been reacted with aldehydes in synthetic routes. researchgate.net This type of reactivity allows for the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis.

Furthermore, this compound has been utilized as a precursor in the synthesis of more elaborate molecules. For example, it has been used in the preparation of N-benzyl-N-butylmethanesulfonamide. rsc.org Such transformations underscore its utility as a scaffold upon which greater molecular complexity can be built. The compound has also been mentioned in the context of synthesizing N-(3-acetyl-2,5-dimethyl-4H-azepin-7-yl)-N-butylmethanesulfonamide, showcasing its role in the creation of complex heterocyclic systems. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO2S |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

N-butylmethanesulfonamide |

InChI |

InChI=1S/C5H13NO2S/c1-3-4-5-6-9(2,7)8/h6H,3-5H2,1-2H3 |

InChI Key |

XXXZQWGEVVOWFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Butylmethanesulfonamide and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing N-butylmethanesulfonamide have long been relied upon for their robustness and predictability. These approaches typically involve amidation and sulfonylation reactions, with sulfonyl chlorides being a key reagent.

Amidation Reactions and Sulfonylation Processes

The formation of the sulfonamide bond in this compound is fundamentally an amidation reaction, where an amine is acylated by a sulfonic acid derivative. This process, also known as sulfonylation, involves the reaction of a primary or secondary amine with a sulfonyl halide, anhydride, or ester. The most common approach involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonylating agent.

The direct coupling of a carboxylic acid and an amine is often challenging due to the competing acid-base proton exchange. fishersci.de A common strategy to overcome this is to activate the carboxylic acid by converting it into a more electrophilic form, such as an acyl chloride or anhydride. fishersci.de These activated species readily react with primary and secondary amines to yield the corresponding amide. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride, is a classic example of this approach. fishersci.de This reaction is typically carried out in an aprotic solvent in the presence of a base like a tertiary amine or pyridine (B92270). fishersci.de

In the context of this compound, the primary amine, n-butylamine, acts as the nucleophile, attacking the sulfonyl group. The efficiency of this reaction can be influenced by several factors, including the solvent, temperature, and the presence of a base to neutralize the acidic byproduct, typically hydrochloric acid when sulfonyl chlorides are used.

Utilization of Sulfonyl Chlorides and Related Reagents

Methanesulfonyl chloride is the most widely used reagent for the synthesis of this compound. smolecule.com The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. smolecule.com

A typical laboratory-scale synthesis involves dissolving n-butylamine in a suitable solvent, such as ethanol, and adding methanesulfonyl chloride dropwise at a controlled temperature, often at 0°C to manage the exothermic nature of the reaction. smolecule.com The use of an excess of the amine can serve a dual purpose: to drive the reaction to completion and to act as a base to neutralize the generated hydrochloric acid. smolecule.com Alternatively, an external base like triethylamine (B128534) or pyridine can be added. google.com

The reaction mechanism involves two key steps:

Nucleophilic Attack: The n-butylamine attacks the sulfonyl chloride, forming a tetrahedral intermediate. smolecule.com

Chloride Elimination: The intermediate collapses, releasing a chloride ion and forming the stable this compound. smolecule.com

The table below summarizes a typical reaction condition for this synthesis.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| n-Butylamine | Methanesulfonyl chloride | Ethanol | 0°C to room temp. | up to 82% | smolecule.com |

Modern and Advanced Synthetic Approaches

In recent years, the field of organic synthesis has seen a significant shift towards the development of more efficient, selective, and environmentally friendly methodologies. This has led to the emergence of advanced synthetic strategies for sulfonamide formation, including catalytic methods, green chemistry protocols, and multicomponent reactions.

Catalytic Methods in Sulfonamide Synthesis (e.g., transition metal catalysis, organocatalysis)

Catalytic approaches offer significant advantages over classical methods, including milder reaction conditions, higher atom economy, and the potential for asymmetric synthesis.

Transition Metal Catalysis: Transition metals, particularly palladium, copper, iron, and manganese, have been extensively used to catalyze the formation of sulfonamides. thieme.desci-hub.se These methods often involve the cross-coupling of amines with sulfonyl-containing partners. For instance, palladium-catalyzed Suzuki-Miyaura coupling can be employed to form aryl sulfonamides from arylboronic acids and sulfamoyl chlorides generated in situ. researchgate.net

A notable development is the use of earth-abundant first-row transition metals. thieme.de For example, a one-pot synthesis of diaryl sulfonamides has been developed using iron and copper catalysis for an aryl C-H amidation process. thieme.dethieme-connect.com Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents represents a "borrowing hydrogen" approach, where water is the only byproduct. acs.orgresearchgate.netacs.org This method is highly efficient for the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides. acs.orgresearchgate.net

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of sulfonamide synthesis, organocatalytic methods have been developed for the atroposelective N-alkylation of sulfonamides, enabling the synthesis of axially chiral sulfonamides. rsc.orgnih.gov Chiral amine catalysts can be used to achieve high enantiopurity in the products. nih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijnc.ir For sulfonamide synthesis, this translates to using less toxic reagents, employing environmentally benign solvents like water or deep eutectic solvents (DESs), and developing solvent-free reaction conditions. ua.esorganic-chemistry.orgresearchgate.net

Mechanochemistry, which involves reactions conducted by grinding solid reactants together, offers a solvent-free approach. bohrium.com A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) has been developed for sulfonamide synthesis. bohrium.com Another sustainable approach involves the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity. ua.esrsc.org A copper-catalyzed multicomponent synthesis of sulfonamides has been successfully carried out in a DES. ua.esrsc.org

Electrochemical methods also align with green chemistry principles by using electrons as clean reagents. bohrium.com The electrochemical oxidative coupling of amines and thiols provides a route to sulfonamides. acs.org

The following table highlights some green and sustainable approaches to sulfonamide synthesis.

| Method | Key Features | Solvents/Conditions | Reference |

| Mechanochemistry | Solvent-free, one-pot | Solid-state grinding | bohrium.com |

| Deep Eutectic Solvents | Biodegradable, low toxicity | Choline chloride/urea | ua.esrsc.org |

| Electrochemical Synthesis | Uses electrons as reagents | Aqueous or organic electrolytes | bohrium.comacs.org |

| Microwave-assisted Synthesis | Rapid, solvent-free | Microwave irradiation | researchgate.net |

Multicomponent Reactions Incorporating Sulfonamide Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.netnih.govrsc.org MCRs are attractive due to their high atom economy, operational simplicity, and ability to generate molecular diversity. researchgate.net

Several MCRs have been developed for the synthesis of sulfonamide derivatives. For example, a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide can produce sulfonamide-conjugated ketenimines. nih.gov Another approach involves the palladium-catalyzed three-component synthesis of sulfonamides from sulfuric chloride, amines, and boronic acids. researchgate.net

These reactions offer a powerful and convergent strategy for the rapid construction of complex sulfonamide-containing molecules from simple and readily available starting materials.

Functionalization and Derivatization during Synthetic Pathways

The ability to selectively modify the this compound scaffold is central to developing a library of related compounds. Functionalization can be targeted at three primary locations: the sulfonamide nitrogen, the butyl chain, or the methyl group of the sulfonyl moiety. The strategies discussed herein focus on modifications to the nitrogen and the butyl chain, offering pathways to a wide array of derivatives.

Modification of the sulfonamide nitrogen atom is a primary route to derivatization. The acidic nature of the N-H proton facilitates both alkylation and acylation reactions, allowing for the introduction of a vast range of substituents.

N-Alkylation: This process involves the replacement of the hydrogen atom on the sulfonamide nitrogen with an alkyl or arylalkyl group. A common approach utilizes alkyl halides in the presence of a base or a Lewis acid catalyst. For instance, methanesulfonamides can be effectively alkylated with compounds like 1,2-dibromo-2-phenylethane using Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) as catalysts. dnu.dp.ua More contemporary methods have been developed to enhance efficiency and substrate scope. These include manganese(I)-catalyzed N-alkylation reactions that employ alcohols as the alkylating agent through a "borrowing hydrogen" mechanism, and electrochemical methods that can facilitate alkylation under specific conditions.

N-Acylation: The introduction of an acyl group (R-C=O) to the sulfonamide nitrogen yields N-acylsulfonamides, a class of compounds with significant utility as synthetic intermediates and bioisosteres of carboxylic acids. tandfonline.com This transformation is commonly achieved by reacting the sulfonamide with acylating agents like carboxylic acid anhydrides or acyl chlorides. tandfonline.comresearchgate.net To drive these reactions, which can be sluggish, various catalysts are employed. A combination of phosphorus pentoxide on silica (B1680970) (P₂O₅/SiO₂) has proven to be an effective heterogeneous catalyst that can be recycled. researchgate.netsid.ir Furthermore, a range of Lewis acids, particularly metal triflates such as copper(II) triflate (Cu(OTf)₂), have been shown to catalyze the N-acylation of sulfonamides with high efficiency, even at very low catalyst loadings. tandfonline.com Alternative acylating reagents, such as pre-activated N-acylbenzotriazoles, also provide a mild and efficient route to N-acylsulfonamides. semanticscholar.org

| Transformation | Reagents | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-Br) | Lewis Acids (FeCl₃, ZnCl₂) | Classical method for forming C-N bonds. | dnu.dp.ua |

| N-Alkylation | Alcohols (R-OH) | Mn(I) Catalysts | "Borrowing Hydrogen" mechanism; atom-economical. | |

| N-Acylation | Acyl Chlorides or Anhydrides | P₂O₅/SiO₂ | Heterogeneous, recyclable catalyst system. | sid.ir |

| N-Acylation | Acyl Chlorides or Anhydrides | Cu(OTf)₂ and other metal triflates | Highly efficient Lewis acid catalysis, works in low concentrations. | tandfonline.com |

| N-Acylation | N-Acylbenzotriazoles | Base (e.g., DBU) | Mild conditions, effective for sensitive substrates. | semanticscholar.org |

Introducing functional groups onto the butyl chain of this compound creates a new vector for structural diversity. This can be accomplished through two main strategic approaches: building the molecule from an already functionalized butylamine (B146782) or performing late-stage functionalization on the intact this compound scaffold.

Synthesis from Functionalized Precursors: The most direct and widely practiced method involves reacting methanesulfonyl chloride with a commercially available or pre-synthesized substituted butylamine. This approach allows for the introduction of substituents at defined positions. For example, using isomers of butylamine such as isobutylamine (B53898) (2-methylpropylamine) or sec-butylamine (B1681703) (butan-2-amine) leads to the corresponding N-isobutylmethanesulfonamide or N-sec-butylmethanesulfonamide derivatives. leah4sci.comyoutube.com This strategy effectively alters the steric and electronic profile of the butyl group. Similarly, starting with aminobutanols or diaminobutanes would install hydroxyl or additional amino functionalities onto the alkyl chain.

Direct C-H Functionalization: A more advanced and synthetically elegant strategy is the direct functionalization of unactivated C(sp³)–H bonds on the butyl chain. While challenging due to the relative inertness of these bonds, modern organometallic catalysis has made significant strides in this area. Palladium-catalyzed reactions, for instance, have been developed for the alkylation of methylene (B1212753) (–CH₂–) C–H bonds in aliphatic chains. nih.gov Such methods often require a directing group to control the position of the reaction (regioselectivity). In the context of this compound, the sulfonamide moiety itself could potentially serve as a directing group to functionalize the butyl chain at a specific carbon, although specific examples for this exact molecule are not prevalent. Other emerging techniques, such as those involving radical translocation via photoredox catalysis, offer potential future pathways for remote C-H functionalization. researchgate.net

| Strategy | Description | Example Starting Material | Resulting Derivative | Reference |

|---|---|---|---|---|

| Functionalized Precursors | Reaction of methanesulfonyl chloride with a substituted butylamine isomer. | sec-Butylamine | N-sec-butylmethanesulfonamide | leah4sci.com |

| Functionalized Precursors | Reaction of methanesulfonyl chloride with a butylamine containing a functional group. | 4-Amino-1-butanol | N-(4-hydroxybutyl)methanesulfonamide | (Conceptual) |

| Direct C-H Functionalization | Catalytic activation and replacement of a C-H bond on the butyl chain with a new functional group. | This compound | N-(functionally-substituted-butyl)methanesulfonamide | nih.gov |

As the complexity of this compound derivatives increases, controlling the precise three-dimensional arrangement of atoms (stereoselectivity) and the site of chemical reactions (regioselectivity) becomes paramount.

Regioselectivity: This is crucial when multiple reactive sites exist. In the context of functionalizing the butyl chain via C-H activation, regioselectivity determines which of the four carbons (C1, C2, C3, or C4) is modified. As noted, this is often achieved by using a directing group that positions a catalyst proximal to a specific C-H bond. nih.gov In more complex synthetic sequences where the this compound is part of a larger molecule, the nature of the N-butyl group can influence the regiochemical outcome of subsequent reactions elsewhere in the molecule. Studies on the synthesis of substituted imidazoles from allenyl sulfonamides have shown that the substituents on the sulfonamide nitrogen play a key role in directing the regioselectivity of the cyclization. acs.orgnih.govfigshare.com

Stereoselectivity: This refers to the selective formation of one stereoisomer over another. For derivatives of this compound, stereochemistry can be introduced at the butyl chain.

Substrate Control: The most straightforward approach is to use a chiral starting material. The sec-butyl group is inherently chiral, existing as (R) and (S) enantiomers. wikipedia.org Therefore, starting the synthesis with enantiopure (R)-sec-butylamine or (S)-sec-butylamine will produce the corresponding enantiomer of N-sec-butylmethanesulfonamide in a stereospecific manner.

Reagent or Catalyst Control: In cases where a new stereocenter is created on the butyl chain of an existing achiral derivative, an external chiral influence is needed. This can be a chiral reagent or, more commonly, a chiral catalyst. Enantioselective synthesis, including methods like asymmetric catalytic hydrogenation or alkylation, allows for the production of a single enantiomer from a non-chiral precursor. nih.govupol.cz For example, the stereoselective reduction of a ketone group placed on the butyl chain would yield a chiral alcohol, with the stereochemical outcome determined by the chiral catalyst used.

| Concept | Application to this compound Derivatives | Controlling Strategy | Reference |

|---|---|---|---|

| Regioselectivity | Selective functionalization at a specific carbon (C1-C4) of the butyl chain. | Directing groups in C-H activation reactions. | nih.gov |

| Regioselectivity | Influencing the outcome of reactions on a larger molecular scaffold. | The N-butyl group acts as a directing or sterically-hindering element. | acs.org |

| Stereoselectivity | Synthesis of a specific enantiomer of a chiral derivative (e.g., N-sec-butylmethanesulfonamide). | Use of an enantiopure starting material, such as (R)- or (S)-sec-butylamine. | wikipedia.org |

| Stereoselectivity | Creation of a new stereocenter on the butyl chain (e.g., via reduction of a ketone). | Asymmetric catalysis using a chiral catalyst. | upol.cz |

Chemical Reactivity and Mechanistic Investigations of N Butylmethanesulfonamide

Reaction Pathways and Transformation Mechanisms

The sulfonamide moiety in N-butylmethanesulfonamide contains an acidic proton on the nitrogen atom. The acidity of this proton is a key factor in the compound's reactivity, as its removal generates a nucleophilic conjugate base. The pKa of methanesulfonamide (B31651) is approximately 10.7. N-alkylation, as in the case of this compound, generally leads to a slight decrease in acidity (increase in pKa) due to the electron-donating nature of the alkyl group. Therefore, the pKa of this compound is expected to be slightly higher than that of methanesulfonamide.

In the presence of a suitable base, this compound can be deprotonated to form the corresponding N-butylmethanesulfonamidate anion. This proton transfer process is a fundamental step in many of the reactions where the sulfonamide acts as a nucleophile. The equilibrium of this acid-base reaction is dependent on the strength of the base used and the solvent system.

| Compound | pKa |

| Methanesulfonamide | ~10.7 |

| N-Methylmethanesulfonamide | > 10.7 |

| This compound | (estimated) > 10.7 |

This table provides the pKa of methanesulfonamide and indicates the expected trend for its N-alkylated derivatives based on inductive effects.

Proton transfer to the oxygen atoms of the sulfonyl group can also occur under strongly acidic conditions, leading to the formation of a protonated species. This enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

The sulfonamide group in this compound exhibits dual reactivity, allowing it to act as both a nucleophile and an electrophile under different conditions.

Nucleophilic Reactivity: Upon deprotonation of the nitrogen atom, the resulting N-butylmethanesulfonamidate anion is a potent nucleophile. The lone pair of electrons on the nitrogen can participate in a variety of bond-forming reactions. Common reactions involving the nucleophilic character of deprotonated N-alkylsulfonamides include:

N-Alkylation and N-Arylation: The anion can react with alkyl halides or aryl halides (under catalytic conditions) to form N,N-disubstituted sulfonamides.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylsulfonamides.

These reactions are fundamental in the synthesis of more complex sulfonamide derivatives.

Electrophilic Reactivity: The sulfur atom of the sulfonamide group is electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and the nitrogen atom. This makes it an electrophilic center susceptible to attack by strong nucleophiles. This reactivity is most pronounced in reactions that lead to the cleavage of the sulfur-nitrogen bond. For instance, strong reducing agents can attack the sulfur atom, leading to the reductive cleavage of the S-N bond.

While less common than ionic pathways, radical reactions involving this compound can be initiated, typically by forming a nitrogen-centered radical. This is often achieved by the homolytic cleavage of an N-X bond (where X is a halogen) in a pre-functionalized sulfonamide.

For example, N-chloro-N-butylmethanesulfonamide can be generated and subsequently used to initiate radical reactions. Upon exposure to heat or UV light, the N-Cl bond can undergo homolysis to produce an N-butylmethanesulfonamidyl radical. This highly reactive intermediate can then participate in various intramolecular reactions, most notably hydrogen atom abstraction.

A key example of such a process is the Hofmann-Löffler-Freytag reaction, which involves the intramolecular 1,5-hydrogen atom transfer from the δ-carbon of the butyl chain to the nitrogen-centered radical. This generates a carbon-centered radical which can then react further, typically with a halogen atom, to form a δ-haloalkylsulfonamide. Subsequent intramolecular cyclization under basic conditions can lead to the formation of five-membered heterocyclic rings, such as N-(methanesulfonyl)pyrrolidine.

This reaction pathway highlights the potential for selective functionalization of the N-butyl chain through a radical mechanism.

Functional Group Transformations and Derivatization

The formation and cleavage of the sulfonamide bond are crucial transformations in the chemistry of this compound.

Formation: The most common method for the synthesis of this compound is the reaction of methanesulfonyl chloride with n-butylamine in the presence of a base to neutralize the HCl byproduct. This is a standard and efficient method for forming the S-N bond.

Cleavage: The sulfonamide bond is generally stable, but it can be cleaved under specific conditions:

Reductive Cleavage: Various reducing agents, such as sodium in liquid ammonia, sodium amalgam, or samarium iodide, can be used to cleave the S-N bond, yielding the corresponding amine (n-butylamine) and a reduced sulfur species.

Hydrolytic Cleavage: While resistant to hydrolysis under neutral conditions, the sulfonamide bond can be cleaved under strongly acidic or basic conditions at elevated temperatures. However, these conditions are often harsh.

Photolytic Cleavage: Irradiation with UV light can also induce the cleavage of the sulfonamide bond.

| Cleavage Method | Reagents | Products |

| Reductive | Na/NH₃, SmI₂ | n-Butylamine + Methanesulfinic acid |

| Hydrolytic (Acidic) | conc. H₂SO₄, heat | n-Butylamine + Methanesulfonic acid |

| Photolytic | UV light (e.g., 254 nm) | n-Butylamine + other products |

This table summarizes common methods for the cleavage of the sulfonamide bond.

The N-butyl chain of this compound can undergo reactions characteristic of alkanes, particularly free-radical halogenation. In the presence of a radical initiator (e.g., AIBN or UV light) and a halogenating agent (e.g., N-bromosuccinimide), the butyl chain can be halogenated. The selectivity of this reaction is governed by the relative stability of the resulting carbon radicals (tertiary > secondary > primary). Therefore, halogenation would be expected to occur preferentially at the secondary carbons (C2 and C3) of the butyl group.

As mentioned in section 3.1.3, the N-butyl chain can also be functionalized through intramolecular radical reactions. The Hofmann-Löffler-Freytag reaction provides a pathway for the cyclization of N-halo-N-butylmethanesulfonamide to form pyrrolidine (B122466) derivatives. This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles from acyclic precursors.

| Reaction | Reagents | Product Type |

| Free-Radical Halogenation | NBS, AIBN/light | Halogenated N-butyl chain |

| Hofmann-Löffler-Freytag | 1. NaOCl 2. H⁺, UV/heat | Pyrrolidine derivative |

This table outlines key reactions involving the N-butyl chain of this compound.

Oxidative and Reductive Transformations

There is a lack of specific published research detailing the oxidative and reductive transformations of this compound. General principles of organic chemistry suggest that the sulfonamide functional group is relatively stable to a range of oxidizing and reducing conditions. The sulfur atom in a sulfonamide is in its highest oxidation state (+6), making it resistant to further oxidation. Reductive cleavage of the S-N or C-S bonds in sulfonamides typically requires harsh conditions with potent reducing agents, and specific studies on this compound in this context have not been found.

Studies on Selectivity in Chemical Reactions

There is no available research that specifically investigates the chemoselectivity, regioselectivity, or stereoselectivity of chemical reactions involving this compound. Such studies are fundamental to understanding and predicting the outcomes of chemical transformations.

No studies have been found that explore the chemoselectivity of reactions at the this compound functional group in the presence of other reactive sites within a multi-functionalized substrate.

Similarly, there is a lack of documented research concerning the regioselective or stereoselective transformations involving this compound. Such investigations would be crucial for its application in asymmetric synthesis or the construction of complex molecules with defined three-dimensional structures.

Advanced Spectroscopic and Analytical Characterization Techniques for N Butylmethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. chemistrysteps.com

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial information about the hydrogen and carbon framework of N-butylmethanesulfonamide, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. oregonstate.edu Protons attached to carbons adjacent to the electronegative sulfonyl group and the nitrogen atom would appear at a lower field (higher ppm value) compared to the protons of the terminal methyl group of the butyl chain. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the butyl chain. chemistrysteps.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed. chemistrysteps.com The signals are typically singlets, and their chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons closer to the sulfonyl group will be deshielded and resonate at a higher chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-S | ~2.9 | s | ~40 |

| N-H | Variable (broad s) | s | - |

| N-CH₂ | ~3.1 | t | ~45 |

| -CH₂- | ~1.6 | sextet | ~31 |

| -CH₂- | ~1.4 | sextet | ~20 |

| CH₃-C | ~0.9 | t | ~13 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure by revealing connectivity that might not be apparent from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. huji.ac.il In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons in the butyl chain, confirming their connectivity in a sequential manner.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. columbia.edu For this compound, the HSQC spectrum would show correlations between each proton signal of the butyl chain and the signal of the carbon to which it is bonded, as well as the methyl protons of the methanesulfonyl group and its corresponding carbon. This technique is highly effective for unambiguously assigning carbon signals. nanalysis.com

Advanced NMR Applications (e.g., Solid-State NMR, Dynamic NMR)

Solid-State NMR (ssNMR): For compounds that are solids, ssNMR can provide valuable structural information. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. europeanpharmaceuticalreview.com By analyzing the chemical shifts and line shapes in the solid state, ssNMR can reveal details about the molecular conformation and packing in the crystal lattice. wikipedia.org For this compound, ssNMR could be used to characterize its solid-form properties, which are crucial in pharmaceutical and materials science applications. europeanpharmaceuticalreview.com

Dynamic NMR (DNMR): This technique is used to study dynamic processes such as conformational changes that occur on the NMR timescale. umich.edu For flexible molecules like this compound, rotation around the S-N bond could be a dynamic process. Variable temperature NMR studies could provide information on the energy barriers associated with such rotations and the populations of different conformers. nih.gov

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. acdlabs.com

Ionization Techniques for Sulfonamide Compounds (e.g., ESI, APCI, EI)

The choice of ionization technique is crucial for the successful analysis of a compound by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like sulfonamides. acdlabs.com It typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation. This is advantageous for determining the molecular weight of the compound.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar and more volatile compounds. It also tends to produce protonated molecules with limited fragmentation.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. acdlabs.com This leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for structural identification. libretexts.org While the molecular ion peak may be weak or absent, the fragment ions provide valuable structural information. orgchemboulder.com

Fragmentation Patterns and High-Resolution Mass Spectrometry

The fragmentation of this compound in the mass spectrometer provides key structural information. Under EI conditions, the molecular ion would likely undergo cleavage of the C-C bonds in the butyl chain and the S-N bond.

Common fragmentation pathways for sulfonamides include the loss of the alkyl group, cleavage of the S-N bond, and rearrangements. nih.gov For this compound, characteristic fragments would be expected from the loss of the butyl group, and cleavage at the sulfonyl moiety.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Structure/Identity |

| 151 | [M]⁺ (Molecular Ion) |

| 94 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 79 | [CH₃SO₂]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Note: These are predicted fragments based on general fragmentation patterns of similar compounds. The relative intensities of these fragments would be characteristic of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the molecular formula of this compound and for distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characterization of Functional Groups via IR Absorption

Infrared (IR) spectroscopy is a widely used technique to identify functional groups within a molecule. rsc.org The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. msu.edu When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. youtube.com An IR spectrum is a plot of absorbance or transmittance against the frequency (typically expressed as wavenumber, cm⁻¹) of the radiation. wikipedia.org

For this compound (CH₃SO₂NH(CH₂)₃CH₃), the key functional groups include the sulfonamide group (-SO₂NH-) and the n-butyl alkyl chain (-C₄H₉). The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within these groups, such as N-H, C-H, S=O, S-N, and C-S. The region above ~1500 cm⁻¹ is known as the group frequency region, where absorptions are characteristic of specific functional groups. su.se The area below ~1500 cm⁻¹ is the fingerprint region, which is unique to the molecule as a whole. msu.edusu.se

A detailed assignment of the expected IR absorption bands for this compound can be inferred from established group frequencies and studies on similar sulfonamide compounds. irdg.org For example, the N-H stretching vibration is typically observed as a sharp peak in the 3300-3250 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O group in sulfonamides are strong and appear around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH- (Sulfonamide) | 3300 - 3250 | Medium-Strong |

| C-H Asymmetric Stretch | -CH₃, -CH₂- | 2960 - 2950 | Strong |

| C-H Symmetric Stretch | -CH₃, -CH₂- | 2875 - 2865 | Medium-Strong |

| S=O Asymmetric Stretch | -SO₂- | 1350 - 1315 | Strong |

| S=O Symmetric Stretch | -SO₂- | 1170 - 1150 | Strong |

| S-N Stretch | -SO₂-N- | 940 - 900 | Medium |

| C-S Stretch | CH₃-S | 800 - 700 | Medium-Weak |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR. nih.gov This technique is based on the inelastic scattering of monochromatic light, usually from a laser. youtube.com When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a frequency shift. youtube.com This shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule and provides a unique spectral fingerprint. nih.govyoutube.com

A key difference from IR spectroscopy lies in the selection rules. A vibration is Raman active if it causes a change in the polarizability of the molecule. msu.edu Consequently, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra. mdpi.commsu.edu For molecules with a center of symmetry, IR and Raman spectroscopy can be mutually exclusive. nih.gov

In the analysis of this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the sulfonyl (SO₂) group and the vibrations of the carbon-sulfur (C-S) and carbon-carbon (C-C) backbone of the butyl chain. This complementarity allows for a more complete vibrational analysis and a more confident structural elucidation of the molecule.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretches | -CH₃, -CH₂- | 3000 - 2850 | Strong |

| S=O Symmetric Stretch | -SO₂- | 1170 - 1150 | Strong |

| C-C Stretches | Alkyl Chain | 1150 - 1000 | Medium |

| S-N Stretch | -SO₂-N- | 940 - 900 | Medium |

| C-S Stretch | CH₃-S | 800 - 700 | Strong |

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with powerful detectors, it becomes an indispensable tool for the identification and quantification of individual components like this compound, even in complex matrices.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. wikipedia.org In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs as components partition differently between the mobile and stationary phases.

For a semi-polar compound like this compound, GC analysis is a viable approach. The selection of the column is critical for achieving good separation. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often a suitable starting point. nih.gov A polar column, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX), could also be employed for separating alkyl methanesulfonates. globalresearchonline.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. wikipedia.org As separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides detailed structural information, acting as a molecular fingerprint that allows for highly specific and sensitive identification. This "gold standard" technique is particularly useful for confirming the identity of this compound and for quantifying it at trace levels in various samples. wikipedia.org Methods have been developed for related compounds like N-butylbenzenesulfonamide using GC with accurate mass selected ion recording, demonstrating the high precision of this approach. nih.gov

Table 3: Typical GC/GC-MS Parameters for Analyzing N-alkyl Methanesulfonamides

| Parameter | Typical Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) or DB-WAX (30 m x 0.53 mm, 1.0 µm film) nih.govglobalresearchonline.net |

| Carrier Gas | Helium or Nitrogen nih.govglobalresearchonline.net |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp 80-100°C, ramp at 10-15°C/min to 220-240°C nih.govnih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) globalresearchonline.net |

| MS Ionization | Electron Ionization (EI) at 70 eV nih.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for separating, identifying, and quantifying components in a mixture. nih.govbasicmedicalkey.com It utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. basicmedicalkey.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamides. nanobioletters.com In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase, such as a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. nanobioletters.com this compound, with its moderate polarity, is well-suited for separation by RP-HPLC. Detection is commonly achieved using an ultraviolet (UV) detector, although the lack of a strong chromophore in this compound may limit sensitivity. nanobioletters.com

Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage in sensitivity and specificity. By coupling an HPLC system to a mass spectrometer, it is possible to obtain molecular weight and structural information for the eluting compounds. This is particularly valuable for analyzing samples at low concentrations or in complex biological matrices. ymerdigital.com LC-MS methods have been developed for the trace-level determination of related genotoxic impurities like methyl and ethyl methanesulfonate (B1217627) in active pharmaceutical ingredients. nih.gov

Table 4: Typical HPLC/LC-MS Conditions for Sulfonamide Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nanobioletters.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Buffer (e.g., Ammonium Acetate) nih.govnanobioletters.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS) nih.gov |

| MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Derivatization Strategies for Enhanced Chromatographic Performance and Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization can be employed to enhance its volatility for GC analysis or to introduce a chromophore or fluorophore for more sensitive HPLC detection.

Several strategies have been reported for related sulfonamides and methanesulfonates:

For GC Analysis: Methylation is a common technique. Reagents like diazomethane (B1218177) can methylate the acidic sulfonamide nitrogen, potentially improving chromatographic peak shape and thermal stability. oup.comnih.gov

For HPLC-UV/Vis Analysis: To enhance UV detection, a derivatizing agent containing a strong chromophore can be used. For instance, alkyl methanesulfonates have been derivatized with N,N-diethyldithiocarbamate, which reacts to form a product with strong UV absorbance, allowing for sensitive determination by HPLC-UV. nih.gov

For Enhanced Volatility and Extraction: A strategy for trace analysis involves converting methanesulfonates into more volatile iodoalkanes using sodium iodide. This allows for preconcentration techniques like headspace single-drop microextraction before subsequent derivatization and HPLC analysis. nih.gov

For Amine-Reactive Derivatization: While this compound is a secondary amide, derivatization strategies targeting primary amines after hydrolysis could be considered in specific analytical scenarios. Reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) are used to derivatize amines for improved retention and detection in LC-MS analysis. scispace.com

These strategies highlight the flexibility of chemical derivatization to overcome analytical challenges and improve the sensitivity and selectivity of methods for compounds like this compound. researchgate.net

Table 5: Potential Derivatization Reagents for this compound Analysis

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| Diazomethane | -SO₂NH- (acidic proton) | GC, GC-MS | Increase volatility and thermal stability nih.gov |

| N,N-diethyldithiocarbamate | Alkylating center (after S-N cleavage) | HPLC-UV | Introduce a strong chromophore for enhanced UV detection nih.gov |

| Sodium Iodide | Methanesulfonyl group | GC, HPLC | Convert to volatile iodoalkane for headspace extraction nih.gov |

Hyphenated and Coupled Analytical Techniques

The characterization of this compound in complex matrices necessitates advanced analytical strategies that offer both high separation efficiency and definitive structural identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. saspublishers.comijnrd.org These integrated platforms provide comprehensive qualitative and quantitative data that is unattainable with standalone methods. asdlib.org

Combined Spectroscopic and Chromatographic Platforms

The online combination of chromatography and spectroscopy provides a powerful tool for the analysis of this compound. actascientific.com Chromatography separates the analyte from interfering matrix components, while spectroscopy provides structural information for positive identification and quantification. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a highly effective technique. actascientific.com In this platform, the sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. youtube.com As the separated components elute from the column, they enter a mass spectrometer. asdlib.org The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a predictable and reproducible pattern. asdlib.org This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. The mass spectrometer can also be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Key analytical parameters in a GC-MS method for a compound like this compound would include the choice of a suitable capillary column (e.g., a polar-deactivated polyethylene glycol column), optimization of the oven temperature program to ensure good peak shape and resolution, and setting the appropriate mass range and scan speed for the detector. globalresearchonline.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When dealing with compounds that may have lower volatility or thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nebiolab.com It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. saspublishers.comeag.com For sulfonamides, reversed-phase HPLC is often employed for separation. nih.gov

The eluted compounds from the LC column are introduced into the mass spectrometer's ion source, where ionization occurs, commonly through electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI). nebiolab.com Tandem mass spectrometry (MS/MS) adds another layer of specificity. eag.comnih.gov A precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. eag.comyoutube.com This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, significantly reducing background noise and improving detection limits. scielo.br The selection of specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of the analyte. scielo.brnih.gov

| Parameter | GC-MS Example | LC-MS/MS Example |

|---|---|---|

| Separation Column | DB-WAX (30 m x 0.53 mm x 1.0 µm) globalresearchonline.net | C18 reversed-phase (e.g., Luna 5µm C18) nih.gov |

| Mobile Phase / Carrier Gas | Helium or Nitrogen globalresearchonline.net | Gradient of Acetonitrile and Water (with formic acid) scielo.br |

| Ionization Technique | Electron Ionization (EI) asdlib.org | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) nih.gov |

| Example Transition (for MS/MS) | N/A | [M+H]+ → Product Ion (e.g., m/z 156 for common sulfonamide core) scielo.br |

Integration of Chemometrics and Computational Enhancement in Data Analysis

The large and complex datasets generated by hyphenated techniques often require advanced data processing methods for maximal information extraction. Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in enhancing data analysis. nih.gov

Computational enhancement also involves the use of sophisticated software for tasks like automated peak detection, deconvolution, and spectral library searching. nih.gov For mass spectrometry data, computational tools can predict fragmentation pathways and simulate mass spectra for compounds like this compound. nih.govnih.gov These simulated spectra can be compared against experimental data to increase confidence in structural elucidation, especially when a reference standard is unavailable. Quantitative Structure-Retention Relationship (QSRR) modeling is another computational approach that can predict the chromatographic retention time of sulfonamides based on their molecular properties, aiding in their identification within a chromatogram. nih.gov

| Technique/Tool | Application in this compound Analysis | Expected Outcome |

|---|---|---|

| Principal Component Analysis (PCA) | Pattern recognition in complex sample chromatograms to differentiate samples containing the analyte from blanks or controls. nih.gov | Improved sample classification and outlier detection. |

| Partial Least Squares (PLS) | Quantitative modeling in the presence of spectral interferences from the matrix. nih.gov | Accurate quantification of this compound without complete chromatographic resolution. |

| Automated Peak Deconvolution | Resolving co-eluting peaks in GC-MS or LC-MS data. nih.gov | More accurate peak integration and quantification. |

| Mass Spectral Simulation | Predicting the fragmentation pattern of this compound for comparison with experimental MS/MS data. nih.gov | Increased confidence in compound identification. |

| QSRR Modeling | Predicting the retention time of this compound based on its molecular structure. nih.gov | Aids in tentative identification in complex chromatograms. |

Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemical investigation of this compound. Despite the importance of computational methods in understanding molecular properties, specific studies detailing the quantum chemical calculations, molecular modeling, and simulation of this particular compound are not present in the public research domain.

Consequently, it is not possible to provide detailed research findings or generate data tables for the requested sections, including Density Functional Theory (DFT) studies, ab initio and semi-empirical methods, conformational analysis, or its intermolecular interactions and aggregation behavior.

Computational chemistry serves as a powerful tool to predict and analyze the behavior of chemical compounds. Methodologies such as DFT and ab initio calculations offer deep insights into electronic structure and bonding, while molecular modeling and simulations can elucidate the dynamic behavior of molecules, such as conformational changes and interactions between molecules. However, without published research focused specifically on this compound, any attempt to detail these aspects would be speculative and not based on established scientific findings.

Further research employing these computational techniques would be necessary to build a comprehensive, scientifically accurate profile of this compound's theoretical and computational characteristics. Until such studies are conducted and published, a detailed article on this specific subject cannot be authored.

Computational and Theoretical Chemistry Investigations of N Butylmethanesulfonamide

Prediction and Elucidation of Chemical Reactivity

Computational chemistry serves as a powerful tool to predict and explain the chemical reactivity of molecules like N-butylmethanesulfonamide. By employing quantum mechanical calculations, it is possible to determine various electronic properties that govern how the molecule interacts with other chemical species.

Conceptual Density Functional Theory (DFT) provides a set of chemical concepts derived from the principles of quantum mechanics, which are instrumental in predicting the reactivity of molecules. These descriptors, known as conceptual DFT indices, quantify the response of a molecule's energy to a change in its number of electrons. Key global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity is often described by Fukui functions, which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For sulfonamides, DFT calculations have been employed to compute these indices, offering insights into their chemical behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate various reactivity parameters.

Table 1: Illustrative Conceptual DFT Indices for a Representative Sulfonamide Compound

| Parameter | Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -1.2 |

| Energy Gap (ΔE) (eV) | 6.3 |

| Electronegativity (χ) (eV) | 4.35 |

| Chemical Hardness (η) (eV) | 3.15 |

| Global Electrophilicity (ω) (eV) | 3.00 |

| Chemical Potential (μ) (eV) | -4.35 |

Note: The values presented in this table are hypothetical and for illustrative purposes for a generic sulfonamide, as specific data for this compound is not available.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational method used to analyze the energy barriers of chemical reactions. wikipedia.org This model deconstructs the potential energy of a reaction into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). wikipedia.org The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. wikipedia.org The interaction energy is the actual interaction between the distorted reactants. wikipedia.org

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point. Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting potential energy surface provides a comprehensive picture of the reaction mechanism, including the rate-determining step.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule.

While experimental NMR data for this compound is available, computational predictions can aid in the assignment of complex spectra and in understanding the effects of conformational changes on chemical shifts. For sulfonamides in general, DFT calculations have shown good agreement with experimental chemical shifts. nih.gov

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Representative Sulfonamide Moiety

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N-H | 5.2 | 5.1 |

| α-CH₂ (to N) | 3.1 | 3.0 |

| S-CH₃ | 2.9 | 2.8 |

Computational chemistry can simulate vibrational spectra (Infrared and Raman) and electronic spectra (UV-Visible). Vibrational frequencies are typically calculated using DFT, which can predict the positions and intensities of the absorption bands. These simulated spectra can be compared with experimental data to aid in the assignment of vibrational modes. For sulfonamides, characteristic vibrational modes include the S=O stretching, S-N stretching, and N-H bending vibrations. nih.gov

Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. This can help in understanding the electronic transitions within the molecule.

Table 3: Key Calculated Vibrational Frequencies for a Representative Sulfonamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| Asymmetric SO₂ Stretch | 1340 |

| Symmetric SO₂ Stretch | 1160 |

| S-N Stretch | 940 |

Note: These are representative values for a sulfonamide functional group, as specific simulated spectral data for this compound was not found.

Applications of N Butylmethanesulfonamide in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Multi-step Synthesis

In the realm of complex chemical synthesis, intermediates that offer stability and predictable reactivity are invaluable. The methanesulfonamide (B31651) group in N-butylmethanesulfonamide provides a robust scaffold that can be carried through multiple synthetic steps.

The sulfonamide moiety is a well-known pharmacophore present in numerous biologically active compounds. This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential biological relevance. The methanesulfonyl group often acts as a protecting group for the amine functionality. By masking the reactivity of the primary amine of n-butylamine, other parts of a molecule can be selectively modified. Subsequently, the methanesulfonyl group can be removed under specific conditions to reveal the amine, which can then participate in further reactions to build the final bioactive scaffold.

The general stability of the sulfonamide bond under a range of reaction conditions makes it an ideal protecting group. For instance, it is stable to both acidic and basic conditions, allowing for a wide array of subsequent chemical transformations on other parts of the molecule.

The synthesis of natural products is a significant area of organic chemistry that often requires the strategic use of protecting groups and functional group interconversions. While direct examples of this compound in natural product synthesis are not prominent in the literature, its role as a protected amine makes it a plausible building block.

In a hypothetical multi-step synthesis, this compound could be deprotonated at the nitrogen atom, and the resulting anion could be alkylated or acylated, introducing new carbon-carbon or carbon-nitrogen bonds. This approach allows for the controlled construction of complex molecular architectures. The butyl group itself can be a key structural element in the target natural product, and the methanesulfonamide serves to introduce it in a controlled manner.

Role in Catalysis and Ligand Design

The sulfonamide group possesses coordinating properties that make it a valuable component in the design of ligands for metal-catalyzed reactions. While this compound itself is not a common ligand, the principles of sulfonamide-based ligand design are well-established.

Research has shown that chiral mono- and bis-sulfonamides are effective ligands in a variety of asymmetric catalytic reactions, including alkylations, hydrogenations, and aldol (B89426) reactions. researchtrends.net These ligands coordinate with a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Furthermore, a study on methanesulfonamide revealed its dual role as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations. organic-chemistry.orgacs.orgnih.govresearchgate.net This suggests that N-alkylmethanesulfonamides like this compound could potentially play a similar role in influencing the rate and selectivity of certain catalytic processes. The acidic nature of the N-H proton in this compound could allow it to act as a proton donor in catalytic cycles.

Table 1: Examples of Sulfonamide-Based Ligands in Asymmetric Catalysis

| Ligand Type | Reaction Type | Metal Catalyst | Typical Enantioselectivity |

| Chiral Bis(sulfonamide) | Diethylzinc addition to aldehydes | Ti(O-iPr)₄ | High (up to 99% ee) |

| Chiral Mono-sulfonamide | Asymmetric transfer hydrogenation | Ru(II) | High (up to 98% ee) |

| Pyrrolidinyl-sulfamides | Michael addition | Organocatalyst | Good to excellent |

This table presents general data for the sulfonamide class of ligands and is not specific to this compound.

Development in Materials Science and Polymer Chemistry

The incorporation of specific functional groups into polymers is a key strategy for developing new materials with tailored properties. The sulfonamide group offers features such as polarity, hydrogen bonding capability, and chemical stability that could be advantageous in polymer and materials science.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered assemblies. The N-H proton and the sulfonyl oxygen atoms of the methanesulfonamide group are capable of participating in hydrogen bonding. This makes this compound a potential building block for the design of supramolecular structures.

In the crystalline state, sulfonamides are known to form hydrogen-bonded dimers and more complex networks. gvsu.edu In solution, similar interactions could lead to the formation of self-assembled structures. By modifying the butyl group with other functional moieties, it might be possible to create amphiphilic molecules that self-assemble into micelles, vesicles, or other nanostructures in solution. The interplay between the hydrophobic butyl chain and the polar sulfonamide headgroup would drive this self-assembly process. The supramolecular structure of crystalline sulfonamide derivatives has been established through X-ray diffraction and computational studies, revealing the formation of cyclic dimers via intermolecular hydrogen bonds. nih.gov

Table 2: Potential Properties Imparted by this compound in Polymers

| Property | Rationale | Potential Application |

| Increased Adhesion | The polar sulfonamide group can form strong interactions with surfaces. | Coatings, Adhesives |

| Modified Solubility | The balance of the hydrophobic butyl group and the polar sulfonamide can tune solubility in various solvents. | Specialty polymers, Membranes |

| Thermal Stability | The sulfonamide bond is generally stable to heat. | High-performance plastics |

| Hydrogen Bonding Sites | The N-H and S=O groups can participate in hydrogen bonding, influencing polymer morphology. | Self-healing materials, Hydrogels |

This table is based on the general properties of the sulfonamide functional group and represents potential, rather than established, applications of this compound in polymer science.

Future Research Directions and Emerging Paradigms in N Butylmethanesulfonamide Chemistry

Exploration of Novel Synthetic Pathways

While traditional methods for the synthesis of sulfonamides are well-established, future research will likely concentrate on developing more sustainable and efficient pathways for N-butylmethanesulfonamide production. Key areas of exploration include:

Green Chemistry Approaches: Emphasis will be placed on methodologies that utilize environmentally benign solvents, reduce waste generation, and employ catalysts that are recyclable and non-toxic. This aligns with the broader trend in the chemical industry towards more sustainable practices.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. tue.nl Research into the flow synthesis of this compound could lead to more efficient and reproducible production methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future investigations may explore the potential of biocatalysts to mediate the formation of the sulfonamide bond in this compound, offering a highly selective and environmentally friendly synthetic route.

Electrochemical Synthesis: Electrochemistry provides a powerful tool for driving chemical reactions without the need for conventional reagents. The application of electrochemical methods to sulfonamide synthesis is an emerging area that could offer novel and greener pathways to this compound.

A comparative look at potential future synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety. | Development of water-based syntheses, use of biodegradable solvents. |

| Flow Chemistry | Enhanced reaction control, scalability, and safety. tue.nl | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes for sulfonamide bond formation. |

| Electrochemical Synthesis | Reagent-free activation, potential for novel reactivity. | Development of efficient electrochemical cells and reaction protocols. |

Advanced Understanding of Structure-Reactivity Relationships

A deeper comprehension of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are statistical models that relate the chemical structure of a molecule to its biological or chemical activity. longdom.org Developing robust QSAR models for this compound and related compounds can help in predicting their properties and guiding the design of new molecules with desired characteristics.

Computational Chemistry: Advanced computational methods, such as density functional theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound. nih.gov These studies can help in understanding reaction mechanisms and predicting the outcomes of chemical transformations.

Mechanistic Investigations: Detailed experimental studies aimed at elucidating the mechanisms of reactions involving this compound will continue to be important. This includes identifying reaction intermediates and transition states to build a comprehensive picture of the reaction landscape.

Development of Innovative Analytical and Spectroscopic Tools

Accurate and sensitive analytical methods are essential for the characterization and quantification of this compound. Future research will focus on developing more advanced and efficient analytical tools, such as:

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS, GC-MS) provides powerful tools for the separation, identification, and quantification of compounds in complex mixtures. sigmaaldrich.comresearchgate.net Future work may focus on developing and validating specific LC-MS/MS methods for the trace analysis of this compound.

Advanced Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are fundamental for structure elucidation. libretexts.orglehigh.edu Future research may involve the use of advanced NMR techniques (e.g., 2D NMR) and computational chemistry to gain a more detailed understanding of the spectroscopic properties of this compound. nd.edu

Sensor Development: The creation of novel sensors for the rapid and selective detection of this compound could be beneficial in various research settings. This could involve the use of molecularly imprinted polymers or other recognition elements.

The following table summarizes key analytical techniques and their potential future developments for the analysis of this compound.

| Analytical Technique | Current Application | Future Development |

| LC-MS/MS | Quantification of sulfonamides in various matrices. sigmaaldrich.comresearchgate.net | Development of validated, high-throughput methods for this compound. |

| NMR Spectroscopy | Structural confirmation. libretexts.orglehigh.edu | Application of advanced 2D NMR techniques for detailed structural analysis. |

| IR Spectroscopy | Functional group identification. libretexts.orglehigh.edu | Combination with computational methods for more accurate spectral interpretation. |

| Chemical Sensors | Limited application for specific sulfonamides. | Design of selective and sensitive sensors for real-time monitoring. |

Expansion into Novel Applications in Non-Prohibited Research Domains

While adhering to all legal and ethical guidelines, future research may explore the potential of this compound in various non-prohibited scientific fields. Based on the general properties of sulfonamides, potential areas of investigation could include:

Materials Science: The sulfonamide functional group can influence the physical and chemical properties of materials. Research could explore the incorporation of this compound into polymers or other materials to modulate their properties for specific applications.

Catalysis: Sulfonamide derivatives can act as ligands for metal catalysts. Future studies might investigate the potential of this compound-based ligands in promoting novel chemical transformations.

Synthetic Chemistry: As a building block, this compound could be utilized in the synthesis of more complex molecules with interesting structural features for various research purposes.

Integration of Artificial Intelligence and Machine Learning in Research

Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of this compound, such as its reactivity, solubility, and spectroscopic characteristics. researchgate.netresearchgate.netnih.gov This can significantly accelerate the research and development process by prioritizing promising avenues of investigation.

Reaction Optimization: AI-driven platforms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. tue.nl These systems can autonomously explore a wide range of reaction parameters to identify the optimal settings.

Automated Synthesis: The combination of AI with robotic systems can enable the automated synthesis of this compound and its derivatives. oxfordglobal.comacs.orgnih.gov This would allow for high-throughput screening of different synthetic routes and the rapid generation of new compounds for research purposes.

The application of AI and ML in this compound research is summarized in the table below.

| Application Area | AI/ML Technique | Potential Impact |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models, Deep Neural Networks. researchgate.netresearchgate.netnih.gov | Accelerated discovery of molecules with desired properties. |

| Reaction Optimization | Bayesian optimization, Reinforcement learning. tue.nl | More efficient and sustainable synthetic processes. |